molecular formula C14H18FNO2 B13499420 Benzyl 3-(fluoromethyl)piperidine-1-carboxylate

Benzyl 3-(fluoromethyl)piperidine-1-carboxylate

Cat. No.: B13499420
M. Wt: 251.30 g/mol
InChI Key: ZOVJZXMPYAWQDK-UHFFFAOYSA-N
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Description

Benzyl 3-(fluoromethyl)piperidine-1-carboxylate is an organic compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group, a fluoromethyl group, and a piperidine ring with a carboxylate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(fluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and fluoromethyl reagents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with benzyl chloride and fluoromethyl iodide in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(fluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluoromethyl positions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Azides or thiols derivatives.

Scientific Research Applications

Benzyl 3-(fluoromethyl)piperidine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(fluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyl and fluoromethyl groups enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • Benzyl 3-(aminomethyl)piperidine-1-carboxylate

Uniqueness

Benzyl 3-(fluoromethyl)piperidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its analogs.

Properties

IUPAC Name

benzyl 3-(fluoromethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVJZXMPYAWQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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